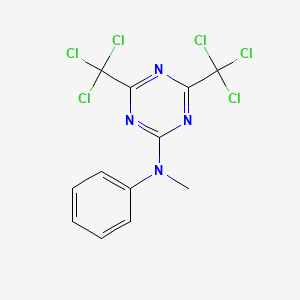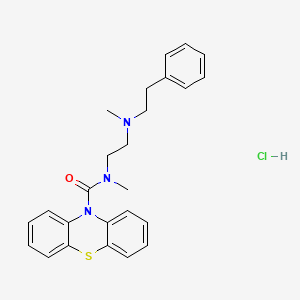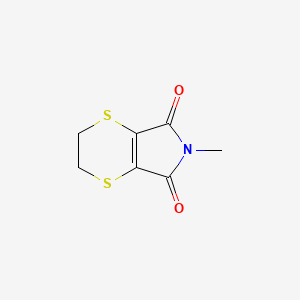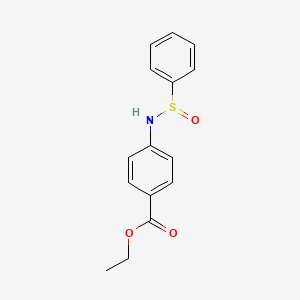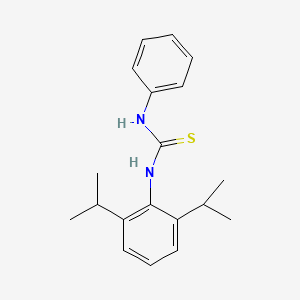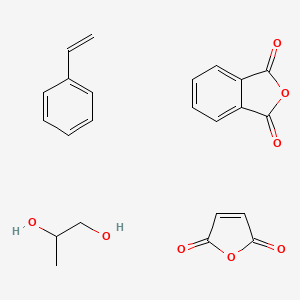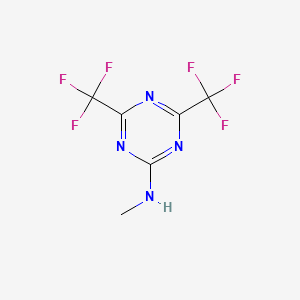
Diethyl 2,5-dimethylidenehexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-dimethylidenehexanedioate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of hexanedioic acid, featuring two ethyl ester groups and two methylidene groups at the 2 and 5 positions. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dimethylidenehexanedioate typically involves the esterification of 2,5-dimethylidenehexanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester. The reaction can be represented as follows:
2,5-Dimethylidenehexanedioic acid+2C2H5OHH2SO4Diethyl 2,5-dimethylidenehexanedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: this compound can be oxidized to 2,5-dimethylidenehexanedioic acid.
Reduction: Reduction yields diethyl 2,5-dimethylidenehexanediol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can participate in nucleophilic acyl substitution reactions, while the methylidene groups can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,5-dihydroxyterephthalate: Another diester with similar reactivity but different structural features.
Diethyl 2,5-dimethylhexanedioate: Lacks the methylidene groups, resulting in different reactivity and applications.
Uniqueness
Diethyl 2,5-dimethylidenehexanedioate is unique due to the presence of both ester and methylidene groups, which confer distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propiedades
Número CAS |
32670-57-8 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
diethyl 2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C12H18O4/c1-5-15-11(13)9(3)7-8-10(4)12(14)16-6-2/h3-8H2,1-2H3 |
Clave InChI |
YXXNCVFJECWRRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)CCC(=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
